molecular formula C20H19F2N3O2 B2488951 N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide CAS No. 880810-32-2

N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No. B2488951
M. Wt: 371.388
InChI Key: WRDMWJBCYLTQQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide and related compounds involves multiple steps, including the reaction of specific quinazolinone derivatives with various agents. For instance, the synthesis of related quinazolinone derivatives has been detailed through reactions involving chlorosulfonic acid followed by amidation with ammonia gas or the reaction of N-(pivaloyloxy)-amides with ynamides producing certain derivatives in the presence of specific catalysts (Hayun et al., 2012); (Ben Niu et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been investigated through various spectroscopic methods, including FT-IR, NMR, and mass spectral data, confirming the structure of synthesized compounds. The use of density functional theory (DFT) and experimental techniques like FT-IR and FT-Raman spectroscopy has been employed to understand the vibrational properties and molecular geometry of similar compounds (A. El-Azab et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide derivatives can vary based on the reactants and conditions applied. For example, the Pummerer-type cyclization has been employed for the synthesis of isoquinoline and benzazepine derivatives, indicating the versatility of reactions that quinazoline derivatives can undergo (T. Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of such compounds are typically characterized by their molecular structure, which influences their melting points, solubility, and stability. These properties are crucial for determining the compound's applicability in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the compound's potential use. The reactions of fluorophosphoranes with related compounds have demonstrated the formation of substituted derivatives, showcasing the chemical versatility and potential for further functionalization (R. Krebs et al., 1989).

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • A study synthesized 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which demonstrated significant antimicrobial activity and moderate anticancer activity. This suggests potential applications in antimicrobial and anticancer drug development (Mehta et al., 2019).

Antibacterial Activities

  • Research on 8-chloroquinolone with a distorted N1-(5-amino-2,4-difluorophenyl) group showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating a potential application in the development of new antibacterial agents (Kuramoto et al., 2003).

Phosphatidylinositol 3-Kinase-δ Inhibitor

  • An application claims crystalline forms and inhaled formulations of a selective phosphatidylinositol 3-kinase-δ inhibitor, highlighting its use in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2014).

Diuretic and Antihypertensive Agents

  • A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3(4H)-yl) benzene sulfonamide derivatives. These compounds showed significant diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This would involve discussing potential future research directions or applications for the compound, based on its properties and reactivity.


properties

IUPAC Name

N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c21-16-10-9-14(12-17(16)22)24-19(26)8-2-1-5-11-25-13-23-18-7-4-3-6-15(18)20(25)27/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDMWJBCYLTQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

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